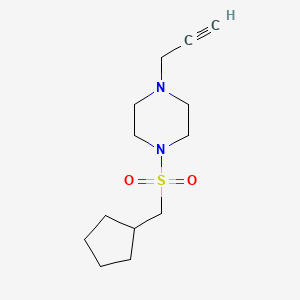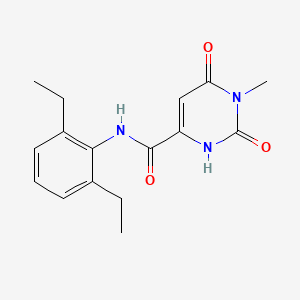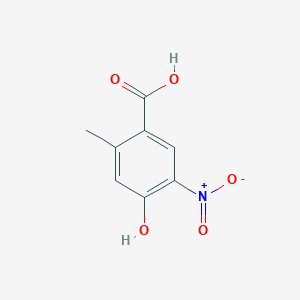![molecular formula C24H20ClN5O2S B3017341 7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-13-8](/img/structure/B3017341.png)
7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. The presence of the triazolo and quinazolin rings suggests that it might be part of the azole group of compounds, which are often used in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The electron-donating properties of the amine group and the electron-withdrawing properties of the sulfonyl and chloro groups could have interesting effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine, sulfonyl, and chloro groups, as well as the electron-rich and electron-poor regions of the molecule created by these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its rigidity and potentially its melting point. The various functional groups could also influence its solubility, with the amine group potentially allowing for hydrogen bonding .科学的研究の応用
Drug Discovery
The unique structure of 1,2,3-triazoles makes them attractive candidates for drug development. Researchers have explored the potential of this compound as a scaffold for designing novel drugs. Some notable examples include:
Anticonvulsant Activity: The compound’s 1,2,3-triazole core resembles an amide bond, and several anticonvulsant drugs incorporate this motif. For instance, Rufinamide, an antiepileptic drug, contains a 1,2,3-triazole ring .
Antibiotics: Cefatrizine, a broad-spectrum cephalosporin antibiotic, and tazobactam, a β-lactam antibiotic, both feature a 1,2,3-triazole core .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies have been developed, including:
Huisgen 1,3-Dipolar Cycloaddition: This classic method involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring .
Metal-Catalyzed 1,3-Dipolar Cycloaddition: Transition metals can catalyze the formation of 1,2,3-triazoles from azides and alkynes .
Strain-Promoted Azide-Alkyne Cycloaddition: This bioorthogonal reaction proceeds without the need for metal catalysts .
Supramolecular Chemistry and Materials Science
The aromatic character and hydrogen bonding ability of 1,2,3-triazoles make them valuable in supramolecular chemistry and materials science. Researchers have explored their use in:
Polymer Chemistry: Incorporating 1,2,3-triazole units into polymers can enhance their properties .
Fluorescent Imaging: Fluorescent 1,2,3-triazoles serve as probes for biological imaging .
Bioconjugation and Chemical Biology
The click chemistry approach, often involving 1,2,3-triazoles, facilitates bioconjugation and chemical biology studies. Researchers use this strategy to label biomolecules, study protein interactions, and develop diagnostic tools .
将来の方向性
The potential future directions for research on this compound could include exploring its biological activity, given the known activities of other azole compounds. It could also be interesting to explore its synthesis in more detail, particularly the addition of the isopropylphenyl and phenylsulfonyl groups .
特性
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15(2)16-8-11-18(12-9-16)26-22-20-14-17(25)10-13-21(20)30-23(27-22)24(28-29-30)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCTMZUDICDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)
![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)







![2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017280.png)